molecular formula C11H11ClF3NO B255510 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide

Cat. No. B255510
M. Wt: 265.66 g/mol
InChI Key: FQAKRUVXOVCWMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide, also known as CF3CH2Cl, is a synthetic compound that has been widely used in scientific research. It is a member of the amide class of compounds and is commonly referred to as an inhibitor of fatty acid amide hydrolase (FAAH). The compound has been shown to have a range of effects on the biochemical and physiological processes of the body, making it an important tool in the study of various diseases and disorders.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide involves the inhibition of FAAH activity. FAAH is responsible for the breakdown of endocannabinoids, and the inhibition of this enzyme leads to an increase in endocannabinoid levels. This increase in endocannabinoid levels has been shown to have a range of effects on the body, including pain relief, mood regulation, and the modulation of immune function.
Biochemical and Physiological Effects
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide has been shown to have a range of biochemical and physiological effects. These effects are largely due to the inhibition of FAAH activity and the resulting increase in endocannabinoid levels. Some of the effects of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide include pain relief, anti-inflammatory effects, and the modulation of immune function. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide has also been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide is a useful tool in scientific research due to its ability to inhibit FAAH activity and increase endocannabinoid levels. This makes it a valuable tool for investigating the role of endocannabinoids in various physiological processes. However, there are some limitations to the use of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide in lab experiments. For example, the compound has been shown to have off-target effects on other enzymes, which can complicate the interpretation of results.

Future Directions

There are a number of future directions for research involving N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide. One area of interest is the potential use of the compound in the treatment of pain and inflammation. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide has been shown to have potent analgesic and anti-inflammatory effects, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the role of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide in the modulation of immune function. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide has been shown to have immunomodulatory effects, and further research is needed to determine its potential as an immunomodulatory agent. Finally, there is interest in the development of more selective FAAH inhibitors that do not have off-target effects on other enzymes. Such compounds could be valuable tools in the study of endocannabinoid signaling and the development of new therapeutics.

Synthesis Methods

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide involves the reaction of 4-chloro-3-trifluoromethylbenzoyl chloride with 2-methylpropan-1-amine. This reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide, and the resulting product is purified through a series of chromatography steps. The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide is relatively straightforward and can be performed using standard laboratory equipment.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide has been used extensively in scientific research as a tool for investigating the role of FAAH in various physiological processes. FAAH is an enzyme that is involved in the metabolism of endocannabinoids, which are lipid molecules that play a role in pain sensation, mood regulation, and other physiological processes. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide has been shown to inhibit FAAH activity, leading to an increase in endocannabinoid levels and a range of physiological effects.

properties

Product Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide

Molecular Formula

C11H11ClF3NO

Molecular Weight

265.66 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide

InChI

InChI=1S/C11H11ClF3NO/c1-6(2)10(17)16-7-3-4-9(12)8(5-7)11(13,14)15/h3-6H,1-2H3,(H,16,17)

InChI Key

FQAKRUVXOVCWMO-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F

Canonical SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F

Origin of Product

United States

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